molecular formula C16H17N5O B1493668 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one CAS No. 330830-77-8

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B1493668
CAS No.: 330830-77-8
M. Wt: 295.34 g/mol
InChI Key: CHVMLVXUCBFGOM-UHFFFAOYSA-N
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Description

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: is a chemical compound belonging to the quinazoline and pyrimidine families It is characterized by its complex molecular structure, which includes multiple methyl groups and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common synthetic route includes the following steps:

  • Formation of the Quinazoline Core: : This can be achieved by reacting an appropriate amine with a diketone to form the quinazoline ring.

  • Introduction of Methyl Groups: : Methyl groups are introduced at the 4, 6, and 8 positions of the quinazoline ring through subsequent methylation reactions.

  • Coupling with Pyrimidinone: : The quinazoline core is then coupled with a pyrimidinone derivative to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool in biological studies to understand cellular processes.

  • Medicine: : It has potential therapeutic applications, such as in the development of anticonvulsant or anticancer agents.

  • Industry: : It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: can be compared with other similar compounds, such as:

  • Quinazoline derivatives: : These compounds share the quinazoline core but may differ in the substitution pattern or functional groups.

  • Pyrimidinone derivatives: : These compounds share the pyrimidinone core but may have different substituents or structural features.

The uniqueness of This compound lies in its specific combination of methyl groups and fused ring system, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

4-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-8-5-9(2)14-12(6-8)11(4)18-16(20-14)21-15-17-10(3)7-13(22)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVMLVXUCBFGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.